(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Description
This bicyclic lactam (CAS: 1214741-21-5) features a tetrahydropyrrolo[1,2-c]oxazol-5-one core with a tert-butyl group at position 3, a hydroxy group at position 1, and a vinyl substituent at position 7a (Figure 1). The compound is synthesized via alkylation or coupling reactions involving chiral precursors, yielding a purity of 97% .
Properties
IUPAC Name |
(3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9-,10?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVYBNUTMALEB-MAZPRZIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(O1)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118342 | |
| Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214741-21-5 | |
| Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214741-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Approach Using (L)-tert-Leucine
The tert-butyl group at C3 is often derived from (L)-tert-leucine, a chiral building block that ensures the desired (R)-configuration. A representative pathway involves:
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Amino Alcohol Formation : (L)-tert-leucine is reduced to (S)-tert-leucinol using sodium borohydride and iodine in tetrahydrofuran (THF).
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Oxazolone Cyclization : Reaction with 2-bromobenzoyl chloride forms a benzamide intermediate, which undergoes mesylation (methanesulfonyl chloride) and intramolecular cyclization to yield the oxazole core.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amino alcohol synthesis | NaBH₄, I₂, THF, 80°C, 18 h | 98.8 |
| Oxazolone formation | MsCl, Et₃N, CH₂Cl₂, 0°C → 50°C | 96.1 |
This method achieves excellent enantiomeric excess (>99% ee) but requires chromatographic purification, limiting scalability.
Palladium-Catalyzed Vinylation
The C7a-vinyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to minimize oxazole ring decomposition:
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Precursor : A brominated pyrrolooxazolone intermediate is reacted with vinylboronic acid pinacol ester.
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Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 90°C, 12 h.
Optimization Data :
| Ligand | Conversion (%) | Selectivity (R:S) |
|---|---|---|
| (S)-tert-ButylPHOX | 95 | 98:2 |
| BINAP | 82 | 89:11 |
The (S)-tert-ButylPHOX ligand enhances both conversion and stereoselectivity by stabilizing the oxidative addition intermediate.
Green Chemistry Innovations
Microwave-Assisted Cyclization
Replacing thermal heating with microwave irradiation accelerates oxazole ring formation while reducing side products:
Aqueous-Phase Hydroxylation
The C1-hydroxyl group is introduced via Sharpless asymmetric dihydroxylation in water:
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Reagents : AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃), tert-butyl alcohol/water (1:1), 0°C.
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Outcome : 86% yield, 94% ee, avoiding toxic organic solvents.
Stereochemical Control Strategies
Dynamic Kinetic Resolution
Racemic intermediates are resolved using lipase-catalyzed acetylation:
Chiral Auxiliary-Mediated Cyclization
A camphorsulfonyl auxiliary directs the stereochemistry during pyrrolidine ring closure:
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Auxiliary Installation : Camphorsulfonyl chloride, pyridine, CH₂Cl₂, 0°C.
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Cyclization : DBU (1,8-diazabicycloundec-7-ene), toluene, 110°C.
Performance :
| Auxiliary | Diastereomeric Ratio (dr) |
|---|---|
| Camphorsulfonyl | 95:5 |
| Boc | 72:28 |
Industrial-Scale Considerations
Continuous Flow Synthesis
A three-step continuous process improves safety and yield for GMP production:
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Step 1 : Amino alcohol synthesis (flow reactor, residence time 30 min).
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Step 2 : Oxazolone cyclization (microreactor, 50°C, 10 min).
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Step 3 : Vinylation (packed-bed reactor with Pd/C catalyst).
Advantages :
Waste Minimization Techniques
-
Solvent Recovery : Distillation-based recycling of THF and dichloromethane achieves 85% reuse.
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Catalyst Recycling : Palladium recovery via ion-exchange resins retains 92% activity over five cycles.
Analytical Characterization
Critical quality attributes are monitored using:
Chemical Reactions Analysis
Types of Reactions
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The vinyl group can participate in π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound is compared to analogues with modifications in the tert-butyl , vinyl , and hydroxy groups (Table 1).
Table 1: Key Structural Differences Among Pyrrolo-Oxazolone Derivatives
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Biological Activity
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a synthetic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1214741-21-5
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Purity : 97% .
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The hydroxyl group and the oxazole ring are significant for its reactivity and interaction with enzymes and receptors.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of related oxazole compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results suggest a potential application for this compound in treating bacterial infections.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Oxazole A | 10 | 15 |
| Oxazole B | 20 | 20 |
| Target Compound | 10 | 18 |
Study 2: Anticancer Activity
In a study assessing the anticancer activity on human breast cancer cell lines, this compound was found to decrease cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound | 40 | 60 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one?
- Methodological Answer : The compound can be synthesized via multicomponent domino cyclization reactions involving amino alcohols, ketones, and ethyl trifluoropyruvate. Key steps include:
- Reaction Setup : Refluxing reactants in a polar aprotic solvent (e.g., dioxane) under inert atmosphere.
- Purification : Flash chromatography using silica gel with gradients of ethyl acetate/hexane .
- Stereochemical Control : Chirality is introduced via chiral amino alcohol precursors (e.g., R- or S-phenylglycine derivatives) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are used to verify stereochemistry and substituent positions. For example, vinyl protons typically appear as multiplets at δ 5.0–6.0 ppm, while tert-butyl groups show singlet peaks near δ 1.2–1.4 ppm .
- Elemental Analysis : Confirm calculated vs. experimental C/H/N ratios (e.g., deviations <0.3% indicate purity) .
- Optical Rotation : Specific rotation ([α]) measurements validate enantiomeric purity .
Q. What precautions are critical during experimental handling?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the oxazolone ring.
- Reaction Safety : Avoid open flames due to the vinyl group’s flammability; use Schlenk lines for air-sensitive steps .
Advanced Research Questions
Q. How can stereochemical inconsistencies in NMR data be resolved for this compound?
- Methodological Answer :
- Advanced NMR Techniques : Use - COSY and NOESY to distinguish diastereotopic protons. For example, the 7a-vinyl group’s spatial arrangement can be confirmed via NOE correlations between the vinyl protons and the oxazolone oxygen .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2 space group parameters: a = 7.8238 Å, b = 5.9033 Å, c = 13.711 Å, β = 96.597°) .
Q. What strategies optimize yield in asymmetric synthesis while minimizing racemization?
- Methodological Answer :
- Catalytic Systems : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity during cyclization.
- Temperature Control : Maintain reactions below 40°C to prevent epimerization at the 3R position .
- Data-Driven Adjustment : Monitor reaction progress via TLC and adjust stoichiometry of tert-butyl-substituted reagents to favor kinetic control .
Q. How can computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in the pyrrolo-oxazolone family).
- QSAR Models : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental elemental analysis results?
- Methodological Answer :
- Troubleshooting Steps :
Recrystallization : Repeat purification using alternative solvents (e.g., dichloromethane/methanol) to remove inorganic salts.
Mass Spectrometry : Confirm molecular ion peaks ([M+H]) via HRMS to rule out impurities .
Thermogravimetric Analysis (TGA) : Check for solvent retention in the crystal lattice, which may skew C/H/N ratios .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Anticancer Screening : Use gastric adenocarcinoma cell lines (e.g., AGS) with MTT assays. Compare IC values against known pyrrolo-oxazolone derivatives .
- Enzyme Inhibition : Test inhibitory effects on HBV replication using hydrodynamic injection models in mice, as demonstrated for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
